2-(4-cyclooctyl-1-piperazinyl)ethanol
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Overview
Description
Synthesis Analysis
The synthesis of related piperazine derivatives, such as 2-[4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl]ethanol, involves the reaction of specific bromophenylmethyl compounds with 2-hydroxyethylpiperazine under optimized conditions, including reaction time, temperature, and mole ratio, to achieve high product yields (Wang Jin-peng, 2013). This methodological approach highlights the importance of precise control over reaction parameters in the synthesis of complex piperazine derivatives.
Molecular Structure Analysis
A theoretical investigation into the molecular structure of similar compounds, like 2-(1-piperazinyl)ethanol, utilized density functional theory (DFT) methods to determine geometries, vibrational frequencies, and electronic properties. This analysis provided insights into the stability and charge distribution within the molecule, contributing to a better understanding of its reactivity and interactions (R. Mekala et al., 2015).
Chemical Reactions and Properties
Research on the chemical reactions involving piperazine derivatives has shown that these compounds can undergo various transformations, leading to the formation of new chemical structures with diverse biological activities. For instance, novel piperazine derivatives exhibited significant antimicrobial and antifungal activities, underscoring the chemical reactivity and potential therapeutic applications of these compounds (Rahul V. Patel et al., 2012).
Physical Properties Analysis
The study of physical properties, such as crystalline forms and polymorphism, of piperazine derivatives has been conducted through methods like X-ray diffraction analysis. This research provides essential data on the solid-state characteristics of these compounds, which is crucial for understanding their stability, solubility, and formulation potential (Robin A Weatherhead-Kloster et al., 2005).
Chemical Properties Analysis
The chemical properties of piperazine derivatives, including their reactivity patterns and interaction mechanisms, have been explored through studies on their kinetics and mechanisms of reaction with various substrates. These investigations provide valuable insights into the chemical behavior of piperazine compounds, facilitating their application in synthetic chemistry and drug development (E. Castro et al., 2001).
properties
IUPAC Name |
2-(4-cyclooctylpiperazin-1-yl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O/c17-13-12-15-8-10-16(11-9-15)14-6-4-2-1-3-5-7-14/h14,17H,1-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEFJIHRHXVUHOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)N2CCN(CC2)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Cyclooctyl-1-piperazinyl)ethanol |
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